N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]-4-[(prop-2-enoylamino)methyl]benzamide
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Description
N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]-4-[(prop-2-enoylamino)methyl]benzamide is a useful research compound. Its molecular formula is C22H24N4O2S and its molecular weight is 408.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound contains a benzimidazole moiety , which is a common structural component in many biologically active compounds. Benzimidazole derivatives are known to possess a broad range of pharmacological activities, including antibacterial, antifungal, antiviral, antiparasitic, antiprotozoal, antihelmintic, anti-inflammatory, anti-ulcer, anti-hypertensive, anticonvulsant, and CNS activity .
Mode of Action
Based on the presence of the benzimidazole moiety, it can be hypothesized that the compound may interact with its targets via hydrogen bonding and π-π stacking interactions, which are common modes of action for benzimidazole derivatives .
Biological Activity
N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]-4-[(prop-2-enoylamino)methyl]benzamide is a compound that belongs to the class of benzimidazole derivatives, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationship (SAR), and relevant case studies.
- Molecular Formula : C23H27N3O3S
- Molecular Weight : 425.5 g/mol
- CAS Number : 1212432-06-8
Antimicrobial Activity
Benzimidazole derivatives, including the compound , have demonstrated notable antimicrobial properties. Research indicates that compounds bearing the benzimidazole nucleus exhibit broad-spectrum activity against various pathogens.
These findings suggest that modifications on the benzimidazole ring can enhance antimicrobial efficacy, making it a promising scaffold for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been extensively studied. Compounds similar to this compound have shown efficacy against various cancer cell lines.
Case Study : A study evaluated the cytotoxic effects of several benzimidazole derivatives on human cancer cell lines, demonstrating that certain structural modifications significantly increased their antiproliferative activity. The presence of the benzimidazole moiety was crucial for this activity, suggesting a strong correlation between structure and anticancer efficacy .
Neuroleptic Activity
Research has also indicated potential neuroleptic activity for compounds related to this benzimidazole derivative. For instance, studies on similar benzamide derivatives have shown effectiveness in reducing apomorphine-induced stereotyped behaviors in animal models, suggesting possible applications in treating psychotic disorders .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Benzimidazole Ring : Essential for bioactivity; known for its role in interacting with biological targets.
- Alkyl Substituents : The presence of a methylsulfanyl group enhances lipophilicity and cellular uptake.
- Amino Functional Group : Contributes to binding affinity with target proteins.
Properties
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]-4-[(prop-2-enoylamino)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-3-20(27)23-14-15-8-10-16(11-9-15)22(28)26-19(12-13-29-2)21-24-17-6-4-5-7-18(17)25-21/h3-11,19H,1,12-14H2,2H3,(H,23,27)(H,24,25)(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNAFLCBQPAZMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=C(C=C3)CNC(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.